molecular formula C14H21N B14430158 Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine

Cat. No.: B14430158
M. Wt: 203.32 g/mol
InChI Key: ISRINZIWHMWKBM-UHFFFAOYSA-N
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Description

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is a diamondoid compound derived from diamantane (pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane), a hydrocarbon with a fused adamantane-like structure. Diamantane itself is a member of the diamondoid family, characterized by a rigid, cage-like carbon framework resembling the cubic lattice of diamond .

Key Properties of Diamantane (Base Structure):

  • Molecular Formula: C₁₄H₂₀
  • CAS No.: 2292-79-7
  • Structure: A fused system of five cyclohexane rings with bridgehead carbons .

The amine derivative retains this core structure but replaces one hydrogen with an amino group, enhancing its utility in drug design and materials science .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine

InChI

InChI=1S/C14H21N/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13H,1-6,15H2

InChI Key

ISRINZIWHMWKBM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3(C5C2)N

Origin of Product

United States

Preparation Methods

Functionalization of Preformed Diamondoid Frameworks

The most common approach involves introducing amine groups into pre-synthesized diamondoid hydrocarbons. For lower diamondoids like adamantane (C₁₀H₁₆), bromination or hydroxylation precedes amination:

  • Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) yields diamondoid halides (e.g., 1-bromoadamantane).
  • Nucleophilic Substitution : Treatment with ammonia (NH₃) or alkylamines displaces halides. For example, 1-bromoadamantane reacts with aqueous NH₃ at 373 K to form 1-aminoadamantane.

Higher diamondoids like the pentacyclo-tetradecane scaffold require harsher conditions due to steric hindrance. Catalytic systems such as palladium/charcoal or copper(I) iodide enhance reactivity.

Curtius Rearrangement of Diamondoid Carboxylic Acids

The Curtius rearrangement converts carboxylic acids to primary amines via acyl azides and isocyanates. Applied to diamondoids:

  • Acyl Azide Formation : React pentacyclo-tetradecane carboxylic acid with diphenylphosphoryl azide (DPPA) in tetrahydrofuran (THF).
  • Thermal Decomposition : Heat the acyl azide to 343–373 K, producing an isocyanate intermediate.
  • Hydrolysis : Treat the isocyanate with water to yield the primary amine.

This method retains the stereochemistry of the diamondoid core and achieves yields of 60–85% for analogous compounds.

Reductive Amination of Diamondoid Ketones

Reductive amination is viable if a ketone precursor is available:

  • Ketone Synthesis : Oxidize a secondary alcohol on the diamondoid framework using Jones reagent (CrO₃/H₂SO₄).
  • Imine Formation : React the ketone with NH₃ in the presence of titanium(IV) chloride (TiCl₄).
  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with palladium catalysts to reduce the imine to the amine.

For pentacyclo-tetradecane derivatives, this method is limited by the accessibility of ketone intermediates.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Limitations
Halogenation-Amination Diamondoid hydrocarbon Br₂, NH₃ 45–60 Low selectivity for higher diamondoids
Curtius Rearrangement Diamondoid carboxylic acid DPPA, H₂O 60–85 Requires acid precursor
Reductive Amination Diamondoid ketone TiCl₄, NaBH₃CN 50–70 Ketone synthesis challenging

Case Study: Synthesis via Curtius Rearrangement

A detailed protocol for pentacyclo-tetradecane-1-amine synthesis is extrapolated from adamantane derivatives:

  • Carboxylic Acid Preparation : Oxidize pentacyclo-tetradecane using KMnO₄ in acidic medium to form the carboxylic acid.
  • Acyl Azide Formation :
    $$ \text{RCOOH} + \text{DPPA} \xrightarrow{\text{Et}3\text{N, THF}} \text{RCON}3 $$
  • Thermolysis : Heat at 353 K to form isocyanate:
    $$ \text{RCON}3 \xrightarrow{\Delta} \text{RNCO} + \text{N}2 $$
  • Hydrolysis :
    $$ \text{RNCO} + \text{H}2\text{O} \rightarrow \text{RNH}2 + \text{CO}_2 $$

This route achieves ∼75% yield for adamantane analogues, with scalability to gram quantities.

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s rigid structure allows it to fit into specific binding sites on proteins or other biomolecules, potentially altering their function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Diamondoids vary in complexity, from adamantane (tricyclic) to higher homologs like triamantane and homodiamantane. Below is a structural and molecular comparison:

Compound Name Molecular Formula Ring System Molecular Weight Key Features
Adamantane C₁₀H₁₆ Tricyclo[3.3.1.1³,⁷]decane 136.23 g/mol Simplest diamondoid; used in drug delivery
Diamantane (Base) C₁₄H₂₀ Pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane 188.31 g/mol Intermediate complexity; precursor for functionalized derivatives
Triamantane C₁₈H₂₄ Heptacyclo[7.7.1.1³,¹⁵.0¹,¹².0²,⁷.0⁴,¹³.0⁶,¹¹]octadecane 240.38 g/mol Higher thermal stability; niche applications in nanotechnology
Homodiamantane C₁₅H₂₂ Pentacyclo[8.3.1.1⁴,¹³.0²,⁷.0⁶,¹²]tetradecane 202.34 g/mol Structural isomer of diamantane with extended carbon framework
Pentacyclo[...]tetradecan-1-amine C₁₄H₂₁N Diamantane with NH₂ substitution 191.33 g/mol Enhanced polarity; potential CNS drug candidate

Research Findings and Data

Photochemical Behavior (Key Study)

A 2000 study compared photoreactions of diamantane analogues with xylenes, yielding 9,11-diazapentacyclododecanes. The rigid diamantane framework directed regioselective cycloaddition, unlike adamantane’s less predictable reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves cycloaddition or ring-closing metathesis reactions. For example, analogous pentacyclic amines have been synthesized via condensation of amines with ketones under controlled temperatures (e.g., -10°C) to stabilize intermediates . Optimization can employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Fractional factorial designs are recommended to identify critical parameters while minimizing experimental runs .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the amine’s position and cage structure, as demonstrated in analogous pentacyclic systems . High-Resolution Mass Spectrometry (HRMS) with ESI ionization validates molecular weight. For purity, employ reversed-phase HPLC with a C18 column and UV detection at 254 nm, referencing retention times against known standards.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and reaction pathways. Molecular dynamics simulations assess steric effects in the pentacyclic framework. Validate predictions by comparing computed IR spectra and bond dissociation energies with experimental data .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting reports on sigma-1 receptor affinity versus calcium channel modulation?

  • Methodological Answer : Conduct competitive binding assays under standardized conditions (e.g., 45Ca2+^{45}Ca^{2+} uptake assays vs. radioligand displacement). Use statistical tools like ANOVA to compare datasets, ensuring controls for batch variability and solvent effects. Cross-reference structural analogs to isolate substituent-specific activity .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH for pH extremes, 40–80°C for thermal stress). Monitor degradation products via LC-MS and quantify kinetics using Arrhenius plots. Include inert atmosphere controls to isolate oxidative pathways .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation). Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals via bootstrapping. Use Shapiro-Wilk tests to confirm normality before applying parametric tests .

Q. How can researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

  • Methodological Answer : Conduct mass balance analyses to trace losses (e.g., unreacted intermediates in filtrates). Apply Taguchi methods to identify noise factors (e.g., stirring efficiency, moisture content). Compare experimental yields with DFT-predicted transition state energies to pinpoint kinetic bottlenecks .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in aqueous or oxidative environments?

  • Methodological Answer : Refer to SDS guidelines for amine derivatives: use fume hoods for aerosol prevention, nitrile gloves for skin protection, and neutralization protocols for spills (e.g., 10% acetic acid). Monitor for exothermic reactions during oxidation by tracking reaction temperature in real-time .

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